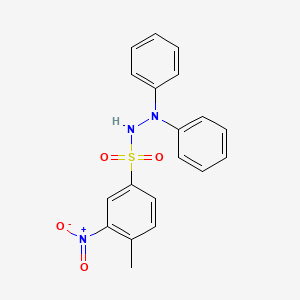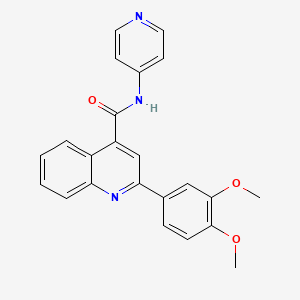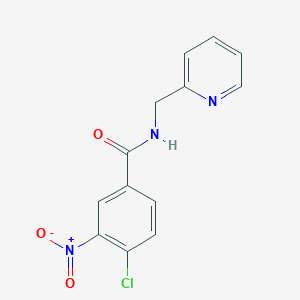![molecular formula C17H17N3O3S B11022190 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11022190.png)
2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a chromenone moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Coupling with Chromenone: The chromenone moiety can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole reacts with a halogenated chromenone derivative.
Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid derivative of the chromenone and the amine group on the thiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromenone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone or the amide linkage.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and chromenone derivatives.
Biology
Biologically, 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This interaction can trigger a cascade of biochemical events leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide
- 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxylate
- 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxylamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2-methylpropylamino)-N-(2-oxochromen-6-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)8-18-17-20-13(9-24-17)16(22)19-12-4-5-14-11(7-12)3-6-15(21)23-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,22) |
InChI Key |
GRPKEJJZRXKNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11022108.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11022109.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide](/img/structure/B11022119.png)
![N-(2-cyanophenyl)-2-phenyl-N-[(2-phenylquinolin-4-yl)carbonyl]quinoline-4-carboxamide](/img/structure/B11022123.png)
![(2R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide](/img/structure/B11022128.png)
![1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B11022133.png)

![2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11022156.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)

![Benzenesulfonamide, N-acetyl-N-[2-(4-methyl-benzenesulfonylamino)ethyl]-4-methyl-](/img/structure/B11022176.png)
methanone](/img/structure/B11022184.png)
![7-(Pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11022192.png)
